1,3-Diisopropoxybenzene
Overview
Description
1,3-Diisopropoxybenzene is an organic compound with the molecular formula C12H18O2 . It is also known as “ortho-diisopropoxybenzene” or "1,3-bis(isopropoxy)benzene". It is a colorless liquid and is prepared by thermal isomerization of 1,4-diisopropylbenzene over a solid acid catalyst .
Synthesis Analysis
1,3-Diisopropoxybenzene can be synthesized by the condensation reaction of phenol and isopropyl alcohol in the presence of an acid catalyst. The reaction produces water as a byproduct.Molecular Structure Analysis
The molecular weight of 1,3-Diisopropoxybenzene is 194.27 g/mol . The molecule contains a total of 32 bond(s). There are 14 non-H bond(s), 6 multiple bond(s), 4 rotatable bond(s), 6 aromatic bond(s), 1 six-membered ring(s), and 2 ether(s) (aromatic) .Physical And Chemical Properties Analysis
1,3-Diisopropoxybenzene has a boiling point of 268 °C. It is insoluble in water but soluble in organic solvents such as ethanol and ether. Its density is 0.96 g/cm^3, and it has a refractive index of 1.492.Scientific Research Applications
Thermophysical Property Data Analysis
- Scientific Field: Physical Chemistry
- Application Summary: 1,3-Diisopropoxybenzene is used in the field of thermophysical property data analysis . The National Institute of Standards and Technology (NIST) has critically evaluated thermophysical property data for this compound .
- Methods of Application: These data were generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .
- Results or Outcomes: The properties covered include triple point temperature, normal boiling temperature, critical temperature, critical pressure, boiling temperature as a function of pressure, phase boundary pressure as a function of temperature, critical density, density, heat capacity at saturation pressure, heat capacity at constant pressure, and enthalpy .
Synthesis of Benzene-1,3,5-triphosphonic Acid
- Scientific Field: Organic Chemistry
- Application Summary: 1,3-Diisopropoxybenzene is used in the synthesis of benzene-1,3,5-triphosphonic acid .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The outcome of this application is the successful synthesis of benzene-1,3,5-triphosphonic acid .
Organometallic Chemistry
- Scientific Field: Organometallic Chemistry
- Application Summary: 2-Bromo-1,3-diisopropylbenzene, a derivative of 1,3-Diisopropoxybenzene, has been utilized in the field of organometallic chemistry.
- Methods of Application: It undergoes reactions with Grignard compounds to form monoarylated bromopyridines, which are further used in Pd-catalyzed aryl amination reactions.
- Results or Outcomes: The outcome of this application is the formation of monoarylated bromopyridines.
Organic Synthesis
- Scientific Field: Organic Chemistry
- Application Summary: 1,3-Diisopropoxybenzene has potential applications in organic synthesis. It can be used as a starting material for the synthesis of aromatic compounds.
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source.
- Results or Outcomes: The outcome of this application is the successful synthesis of various aromatic compounds.
Pharmaceuticals
- Scientific Field: Pharmaceutical Chemistry
- Application Summary: 1,3-Diisopropoxybenzene can be used in the pharmaceutical industry. It can be used as a starting material in the synthesis of various pharmaceutical compounds.
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source.
- Results or Outcomes: The outcome of this application is the successful synthesis of various pharmaceutical compounds.
Materials Science
- Scientific Field: Materials Science
- Application Summary: 1,3-Diisopropoxybenzene has potential applications in materials science. It can be used as a solvent for various chemical reactions.
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source.
- Results or Outcomes: The outcome of this application is the successful completion of various chemical reactions.
Precursor to Dihydroxylbenzene Derivatives
- Scientific Field: Organic Chemistry
- Application Summary: The 1,3- and 1,4- isomers of diisopropylbenzene are mainly of interest as precursors to the respective dihydroxylbenzene derivatives .
- Methods of Application: This involves the Hock rearrangements .
- Results or Outcomes: All three isomers form hydroperoxides, which are of interest as radical initiators for polymerization .
Common Diluent
- Scientific Field: Industrial Chemistry
- Application Summary: Diisopropylbenzene has been referred to as “a common diluent” alongside hexane .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The outcome of this application is the successful use of diisopropylbenzene as a diluent .
Safety And Hazards
1,3-Diisopropoxybenzene is classified as a combustible liquid . It is recommended to keep away from heat/sparks/open flames/hot surfaces . Personal protective equipment such as dust masks, eyeshields, and gloves should be used when handling this compound .
- Developing more environmentally friendly production methods for the compound.
- Investigating its potential as a solvent in biomass conversion and renewable energy production.
- Studying its potential as a precursor for the synthesis of polymeric materials.
properties
IUPAC Name |
1,3-di(propan-2-yloxy)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-9(2)13-11-6-5-7-12(8-11)14-10(3)4/h5-10H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REKFSOLBSHAFDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=CC=C1)OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50450697 | |
Record name | 1,3-Diisopropoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50450697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Diisopropoxybenzene | |
CAS RN |
79128-08-8 | |
Record name | 1,3-Diisopropoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50450697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Diisopropoxybenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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